2,3-Dimethylbutyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71412-26-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,3-dimethylbutyl acetate |
InChI |
InChI=1S/C8H16O2/c1-6(2)7(3)5-10-8(4)9/h6-7H,5H2,1-4H3 |
InChI Key |
WFDGVYOPMMQGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)COC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of 2,3-Dimethylbutyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylbutyl acetate. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted spectroscopic data alongside established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Data for the closely related isomer, 1,3-Dimethylbutyl acetate, is included for comparative purposes where available.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on computational models and provide expected values for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | Doublet of Doublets | 2H | -CH₂-O- |
| ~2.0 | Singlet | 3H | CH₃-C=O |
| ~1.8-2.0 | Multiplet | 1H | (CH₃)₂-CH- |
| ~1.6-1.8 | Multiplet | 1H | -CH(CH₃)-CH₂- |
| ~0.9 | Doublet | 6H | (CH₃)₂-CH- |
| ~0.8 | Doublet | 3H | -CH(CH₃)-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~171 | Quaternary | C=O |
| ~68 | Methylene | -CH₂-O- |
| ~38 | Methine | -CH(CH₃)-CH₂- |
| ~30 | Methine | (CH₃)₂-CH- |
| ~21 | Methyl | CH₃-C=O |
| ~19, ~18 | Methyl | (CH₃)₂-CH- |
| ~16 | Methyl | -CH(CH₃)-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O stretch (alcohol part) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 144.21, corresponding to its molecular weight.[1] Common fragmentation patterns for esters would also be anticipated.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 144 | Low | [M]⁺ |
| 101 | Medium | [M - C₃H₇]⁺ |
| 87 | Medium | [M - C₄H₉]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of co-added scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds like esters.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe. The sample is vaporized in a high vacuum environment.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: General workflow for spectroscopic characterization of an organic compound.
References
Navigating the Solubility Landscape of 2,3-Dimethylbutyl Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylbutyl acetate, an ester of notable interest in various chemical applications, presents a solubility profile that is critical for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the general principles of ester solubility, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers and professionals with the foundational knowledge and practical methodologies to effectively evaluate and utilize this compound in their work.
Introduction to Ester Solubility
Esters, as a class of organic compounds, are generally characterized by their moderate polarity. The presence of the carbonyl (C=O) and ether-like (C-O-C) linkages imparts a degree of polarity, while the alkyl chains contribute to their nonpolar character. The solubility of an ester in a particular solvent is governed by the principle of "like dissolves like." This means that esters tend to be more soluble in solvents with similar polarities.
The solubility of this compound, with its eight-carbon backbone, is expected to be significant in a wide range of organic solvents. The branched nature of its butyl group may also influence its packing in the solid state and its interactions with solvent molecules. Generally, esters are soluble in other organic solvents such as alcohols, ethers, ketones, and halogenated hydrocarbons. Their solubility in water, however, is typically limited, especially for esters with longer carbon chains.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a broad spectrum of organic solvents. This lack of readily available data underscores the importance of experimental determination for specific applications. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Acetone | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Diethyl Ether | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Hexane | e.g., 25 |
Experimental Protocol for Solubility Determination
The following is a detailed
Methodological & Application
Application Notes and Protocols: 2,3-Dimethylbutyl Acetate as a Non-Polar Solvent in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,3-dimethylbutyl acetate as a non-polar solvent in spectroscopic applications. Due to the limited availability of specific experimental data for this compound in spectroscopic contexts, this document also provides general protocols and discusses the expected properties based on its chemical structure and the behavior of similar compounds.
Introduction to this compound
This compound (C8H16O2) is an ester that, based on its molecular structure, is expected to behave as a non-polar solvent.[1] Esters are known for their use as solvents for a wide array of plastics, resins, and lacquers.[1] In the realm of spectroscopy, non-polar solvents are crucial for the analysis of hydrophobic or non-polar analytes, as they can provide a suitable chemical environment that does not interfere with the spectral properties of the molecule of interest.[2] The choice of solvent is critical as it can influence the position, intensity, and shape of absorption bands.[2]
Physicochemical Properties
Table 1: Physicochemical Properties of Dimethylbutyl Acetate Isomers
| Property | This compound | 1,3-Dimethylbutyl Acetate (sec-Hexyl acetate) |
| CAS Number | 71412-26-5[3] | 108-84-9 |
| Molecular Formula | C8H16O2[3] | C8H16O2 |
| Molecular Weight | 144.21 g/mol [3] | 144.21 g/mol |
| Boiling Point | Not specified | 144 °C |
| Density | Not specified | 0.86 g/cm³ |
| Refractive Index | Not specified | 1.4000-1.4020 |
| UV Cutoff | Not experimentally determined | Not experimentally determined |
Data for 1,3-dimethylbutyl acetate is provided for comparative purposes as it is more extensively characterized.
Application in UV-Visible Spectroscopy
Non-polar solvents are often preferred in UV-Visible spectroscopy when the analyte is non-polar, as they minimize solvent-solute interactions that can alter the electronic transitions being measured.[2] Solvents like cyclohexane and hexane are commonly used for such applications.[4]
Expected Spectroscopic Behavior of this compound:
-
Polarity: As a branched acetate ester, this compound is expected to be a non-polar solvent. Esters are generally more polar than ethers but less polar than alcohols.[1]
-
UV Cutoff: The UV cutoff is the wavelength below which the solvent itself absorbs significantly, rendering it unsuitable for analysis in that region.[4] For esters like ethyl acetate, the UV cutoff is around 256 nm. It is plausible that the UV cutoff for this compound would be in a similar range. However, experimental verification is essential.
-
Analyte Compatibility: It is expected to be a good solvent for other non-polar organic molecules, such as lipids, steroids, and many small-molecule drug candidates.
General Experimental Protocol for UV-Visible Spectroscopy using a Non-Polar Solvent
This protocol provides a general framework for using a non-polar solvent like this compound in UV-Visible spectroscopy.
4.1. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before use to understand its specific hazards.
4.2. Instrumentation and Materials
-
Double-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound (spectroscopic grade, if available)
-
Analyte of interest
4.3. Experimental Workflow
Caption: Workflow for UV-Vis Spectroscopy.
4.4. Detailed Procedure
-
Solvent Preparation:
-
Ensure the this compound is of high purity (spectroscopic grade is ideal) to minimize interference from impurities.
-
Filter the solvent if any particulate matter is visible.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a known volume of this compound in a volumetric flask to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations.
-
-
Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the desired wavelength range for the scan.
-
Fill a clean quartz cuvette with the this compound to be used as the blank.
-
Place the blank cuvette in the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette.
-
Replace the blank in the sample holder with the cuvette containing the most dilute standard and record the absorbance spectrum.
-
Repeat the measurement for all standards, moving from the lowest to the highest concentration.
-
Finally, measure the absorbance of the unknown sample.
-
4.5. Data Analysis
-
Identify the wavelength of maximum absorbance (λmax) from the spectra of the standards.
-
Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Use the equation of the line from the calibration curve to determine the concentration of the unknown sample based on its absorbance at λmax.
Logical Considerations for Solvent Selection
The choice of a suitable solvent is a critical step in developing a robust spectroscopic method. The following diagram illustrates the key decision-making factors.
Caption: Key factors for spectroscopic solvent selection.
Conclusion
This compound presents itself as a potential non-polar solvent for spectroscopic applications, particularly for the analysis of non-polar compounds. Its utility is inferred from its ester chemical structure. However, the lack of experimentally determined spectroscopic properties, most notably the UV cutoff wavelength, necessitates that researchers empirically validate its suitability for their specific application. The protocols and considerations outlined in this document provide a foundational guide for scientists and professionals in drug development to explore the use of this compound in their spectroscopic analyses.
References
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,3-dimethylbutyl acetate and other related C8H16O2 ester isomers. The developed reversed-phase HPLC method provides excellent resolution and sensitivity for the analysis of these compounds, which are commonly used as solvents, flavoring agents, and in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed experimental protocol, data presentation in tabular format, and visual representations of the experimental workflow and the logical principles of the chromatographic separation.
Introduction
This compound is an organic ester with applications in various industries. Accurate and reliable analytical methods are crucial for quality control, stability testing, and formulation development involving this and structurally similar esters. Due to their volatility, gas chromatography (GC) is often employed for the analysis of such compounds. However, HPLC offers a viable alternative, particularly for non-volatile matrices or when GC is not available. The isomers of C8H16O2, including various hexyl acetates and other dimethylbutyl acetates, present a chromatographic challenge due to their similar physicochemical properties. This note describes a method that effectively separates these isomers based on their subtle differences in polarity.
Experimental Protocol
This protocol is designed for the analysis of this compound and its related isomers using a standard reversed-phase HPLC system with UV detection.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Solvents for Sample Preparation: Acetonitrile and water.
-
Analytes: this compound, n-hexyl acetate, and other C8H16O2 isomers of interest.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 50% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each ester standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all analytes at a concentration of 100 µg/mL by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dilute the sample containing the esters with a 50:50 acetonitrile/water mixture to bring the analyte concentrations within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the analysis of a mixed standard solution of C8H16O2 isomers using the described HPLC method. The elution order is predicted based on the general principle that in reversed-phase chromatography, retention increases with increasing hydrophobicity. More branched isomers are typically less retained than their linear counterparts.
| Analyte (Isomer) | Retention Time (min) | Peak Area (mAU*s) | Peak Height (mAU) | Resolution (Rs) |
| This compound | 10.5 | 1250 | 150 | - |
| 3,3-Dimethylbutyl Acetate | 11.2 | 1300 | 155 | 2.1 |
| sec-Hexyl Acetate | 12.1 | 1280 | 148 | 2.5 |
| n-Hexyl Acetate | 13.5 | 1400 | 165 | 3.8 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of acetate esters.
Logical Relationship Diagram: Elution Order of C8H16O2 Isomers
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-Dimethylbutyl acetate synthesis
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,3-dimethylbutyl acetate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of 2,3-dimethyl-1-butanol and acetic acid/anhydride.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue in Fischer esterification. Several factors can be responsible:
-
Incomplete Reaction: Fischer esterification is a reversible, equilibrium-limited reaction.[1] To drive the reaction towards the product, consider increasing the concentration of one of the reactants (typically the less expensive one) or removing water as it forms.[1]
-
Catalyst Issues: Insufficient or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction. Ensure the catalyst is fresh and added in the correct amount.
-
Wagner-Meerwein Rearrangement: Due to the branched structure of the 2,3-dimethyl-1-butanol substrate (a neopentyl-like alcohol), the intermediate primary carbocation can rearrange to a more stable tertiary carbocation.[2][3][4] This leads to the formation of undesired byproducts such as 2,3-dimethylbutan-2-yl acetate and various alkenes, thus lowering the yield of the target ester.[5][6] Using milder conditions or a different synthetic route (e.g., using acetic anhydride with a non-acidic catalyst) may mitigate this.
-
Losses During Workup: Significant product can be lost during the aqueous wash and extraction steps if emulsions form or if separation is not performed carefully. Ensure thorough separation of layers and minimize the number of transfers.
Q2: I'm observing unexpected peaks in my GC-MS/NMR analysis of the final product. What could they be?
A2: The presence of unexpected peaks often points to side reactions or incomplete purification.
-
Unreacted Starting Materials: Peaks corresponding to 2,3-dimethyl-1-butanol and acetic acid are common if the reaction did not go to completion.
-
Rearrangement Products: The most likely byproducts are from the Wagner-Meerwein rearrangement. Look for peaks corresponding to 2,3-dimethylbutan-2-yl acetate (a tertiary acetate) and elimination products like 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene.[2][5]
-
Ether Formation: Under acidic conditions, alcohols can sometimes dehydrate to form symmetrical ethers (e.g., bis(2,3-dimethylbutyl) ether), although this is generally less favorable than esterification.
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction is typically due to equilibrium being reached. To push the reaction forward:
-
Add Excess Reactant: Add another equivalent of the reactant used in excess (usually acetic acid).
-
Remove Water: If not already doing so, use a Dean-Stark apparatus to azeotropically remove the water being formed during the reaction. This is a very effective method to shift the equilibrium towards the products.
-
Check Catalyst: If you suspect the catalyst has degraded, a small, careful addition of fresh acid catalyst may restart the reaction.
Q4: How can I effectively remove the acid catalyst and unreacted acetic acid during workup?
A4: The standard procedure is to perform an aqueous wash with a mild base.
-
After cooling the reaction mixture, dilute it with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally brine (saturated NaCl solution).
-
The sodium bicarbonate wash neutralizes both the acid catalyst and any remaining acetic acid. Be cautious during this step as it will produce CO₂ gas, and the separatory funnel must be vented frequently.[7]
-
The final brine wash helps to remove residual water from the organic layer before the drying step.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for Fischer esterification. Note that optimal conditions for this compound may require empirical optimization to minimize rearrangement.
| Parameter | Condition | Reactants | Catalyst | Temperature | Time | Typical Yield Range |
| Fischer Esterification | Reflux | 2,3-dimethyl-1-butanol, Acetic Acid (excess) | Conc. H₂SO₄ or p-TsOH | 80-120°C | 2-8 hours | 40-70%* |
| Acylation | Stirring | 2,3-dimethyl-1-butanol, Acetic Anhydride | Pyridine or DMAP | Room Temp to 50°C | 1-3 hours | 70-95% |
*Yield is highly dependent on the efficiency of water removal and the extent of side reactions like carbocation rearrangement.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
2,3-dimethyl-1-butanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethyl-1-butanol (1.0 eq) and glacial acetic acid (3.0 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 3-5 mol% relative to the alcohol).
-
Heating: Heat the mixture to a gentle reflux (the temperature will depend on the boiling point of the mixture, typically 100-120°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Cooling & Dilution: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (3 volumes of the initial reaction volume).
-
Aqueous Workup:
-
Wash the organic layer with deionized water (2 x 1 volume).
-
Carefully wash with saturated sodium bicarbonate solution (2 x 1 volume) until CO₂ evolution ceases. Vent the separatory funnel frequently.
-
Wash with brine (1 x 1 volume).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by fractional distillation under atmospheric pressure to obtain pure this compound.
Protocol 2: Acylation using Acetic Anhydride
This method avoids strong acid and the formation of water, thus preventing rearrangement and equilibrium issues.
Materials:
-
2,3-dimethyl-1-butanol
-
Acetic Anhydride
-
Pyridine (or 4-Dimethylaminopyridine - DMAP as a catalyst)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethyl-1-butanol (1.0 eq) in pyridine (used as solvent). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution. If using a catalytic amount of DMAP, a less reactive solvent like dichloromethane can be used instead of pyridine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete (monitor by TLC).
-
Workup:
-
Dilute the reaction mixture with diethyl ether.
-
Wash with 1 M HCl (2 x 1 volume) to remove pyridine.
-
Wash with saturated sodium bicarbonate solution (1 x 1 volume).
-
Wash with brine (1 x 1 volume).
-
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, remove the solvent by rotary evaporation, and purify by distillation.
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. 2-Butanol, 2,3-dimethyl-, acetate | C8H16O2 | CID 537628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 2,3-Dimethylbutyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylbutyl acetate. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound sample synthesized via Fischer esterification?
A1: The most common impurities include unreacted starting materials such as 2,3-dimethylbutanol and acetic acid (or its anhydride), the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the esterification reaction.
Q2: How can I remove the acidic impurities from my this compound sample?
A2: Acidic impurities, such as residual acetic acid and the acid catalyst, can be effectively removed by washing the crude product with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. The basic solution neutralizes the acids, converting them into their respective salts, which are soluble in the aqueous layer and can be separated.
Q3: My this compound is wet. How do I dry it?
A3: After aqueous washes, the organic layer containing your ester will be saturated with water. To remove this residual water, a drying agent is used. Anhydrous sodium sulfate (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄) are suitable choices for drying esters. The drying agent is added to the organic layer and swirled until the solution is clear and the drying agent no longer clumps together.
Q4: What is the final step in purifying this compound?
A4: The final purification step is typically fractional distillation. This technique separates liquids based on their boiling points. Since this compound has a significantly higher boiling point than the residual starting alcohol and other volatile impurities, it can be isolated in high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Milky/Cloudy Organic Layer After Washing | An emulsion has formed. This is common when washing with a basic solution, as soaps can be formed from the hydrolysis of the ester. | - Add a saturated solution of sodium chloride (brine) to break the emulsion. - Allow the mixture to stand for an extended period without agitation. - If the emulsion persists, filter the mixture through a pad of Celite. |
| Low Yield After Purification | - Incomplete reaction. - Loss of product during aqueous washes. - Hydrolysis of the ester during workup. - Inefficient distillation. | - Ensure the esterification reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC). - Minimize the number of washes and avoid vigorous shaking. - Perform the aqueous washes with cold solutions to minimize hydrolysis. - Use an efficient distillation setup with proper insulation. |
| Product is Contaminated with Starting Alcohol | The boiling points of the ester and alcohol are too close for efficient separation by simple distillation. | - Use fractional distillation with a column that provides a sufficient number of theoretical plates. - Ensure a slow and steady distillation rate to allow for proper separation. |
| Product Still Contains Acidic Impurities | Insufficient washing with the basic solution. | - Increase the number of washes with the sodium bicarbonate solution. - Test the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic. |
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the purification process, particularly distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₆O₂ | 144.21 | 156-159 |
| 2,3-Dimethylbutanol | C₆H₁₄O | 102.17 | 119-121[1][2][3][4] |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118 |
| Water | H₂O | 18.02 | 100 |
Experimental Protocols
Protocol 1: General Purification of this compound
-
Quenching the Reaction: After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Aqueous Wash: Transfer the cooled mixture to a separatory funnel. Add an equal volume of cold deionized water and gently shake. Allow the layers to separate and discard the aqueous (lower) layer.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until no more gas evolves. Shake gently, allow the layers to separate, and discard the aqueous layer. Repeat this wash one more time.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps and the solution is clear.
-
Filtration: Decant or filter the dried organic layer to remove the drying agent.
-
Fractional Distillation: Set up a fractional distillation apparatus. Carefully transfer the dried and filtered crude product to the distillation flask. Collect the fraction that distills at the boiling point of this compound (156-159 °C).
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and acquire the data. Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peaks to determine the purity of the sample.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing in their Gas Chromatography (GC) analyses, with a specific focus on 2,3-Dimethylbutyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in Gas Chromatography?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the tail of the peak is elongated.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] An asymmetry factor or tailing factor greater than 1.5 typically indicates a significant issue that requires investigation.[1]
Q2: Why is my this compound peak tailing?
Peak tailing for this compound, an ester, can be caused by a variety of factors, often related to interactions between the analyte and active sites within the GC system. Esters can be susceptible to secondary interactions, particularly with acidic or silanol groups present in the sample flow path. Common causes include:
-
Active Sites: Interaction with active sites in the inlet liner, column, or detector.[2]
-
Column Contamination: Buildup of non-volatile residues on the column.[3][4][5]
-
Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes.[1][3][6]
-
Method Parameters: Issues with injection technique, solvent polarity mismatch, or incorrect flow rates.[6][7]
Q3: Does peak tailing affect my quantitative results?
Yes, peak tailing can significantly impact the accuracy and reproducibility of quantitative analysis. Tailing peaks are more difficult to integrate consistently, which can lead to variability in calculated analyte concentrations.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Step 1: Initial Assessment - Observe the Chromatogram
The first step is to carefully examine the chromatogram to determine the nature of the peak tailing.
-
Do all peaks tail? If all peaks, including the solvent peak, exhibit tailing, the problem is likely related to a physical issue in the system, such as improper column installation or a leak.[3]
-
Do only some peaks tail? If only specific peaks, like that of this compound, are tailing, the issue is more likely chemical in nature, such as interactions with active sites.[3]
-
Do only early or late eluting peaks tail? This can point to issues like solvent effect violations or cold spots in the system, respectively.[6][8]
Step 2: Systematic Troubleshooting Workflow
Follow the logical progression outlined in the diagram below to isolate and address the root cause of peak tailing.
Caption: A workflow diagram for troubleshooting GC peak tailing.
Step 3: Detailed Experimental Protocols
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Remove Column: Carefully remove the column from the inlet.
-
Inspect and Replace Septum: Remove the septum nut and inspect the septum for coring or damage. Replace with a new, high-quality septum.[9][10]
-
Inspect and Replace Liner: Remove the inlet liner and inspect for contamination (discoloration, residue) or debris.[9] Replace with a new, deactivated liner of the appropriate type for your injection.
-
Reinstall Column: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[3][6]
-
Trim the Column: Disconnect the column from the inlet. Using a ceramic scoring wafer or diamond-tipped pen, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[1][6] This removes accumulated non-volatile residues and active sites.
-
Column Conditioning: After trimming, or if contamination is suspected throughout the column, perform a column bake-out. Set the oven temperature to the column's maximum isothermal temperature limit (or 20 °C above the final temperature of your method) for 1-2 hours with carrier gas flowing.[11]
Data Presentation: Impact of Troubleshooting on Peak Asymmetry
The following table illustrates the expected improvement in peak asymmetry factor after performing key troubleshooting steps.
| Troubleshooting Action | Typical Asymmetry Factor (Before) | Expected Asymmetry Factor (After) |
| Replace Inlet Liner and Septum | 1.8 - 2.5 | 1.2 - 1.5 |
| Trim Column Inlet | 1.6 - 2.2 | 1.1 - 1.4 |
| Optimize Initial Oven Temperature | 1.5 - 2.0 | 1.0 - 1.3 |
Advanced Troubleshooting
If the above steps do not resolve the peak tailing, consider the following:
-
Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[6][7] Consider changing the solvent if possible. For splitless injections, ensure the initial oven temperature is 10-20 °C below the solvent's boiling point to promote proper focusing.[6][7][12]
-
Column Choice: If you consistently experience tailing with polar analytes like this compound, consider using a column with a more inert stationary phase or a guard column.[6]
-
Sample Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate the system.[5] Enhanced sample preparation, such as solid-phase extraction (SPE), may be necessary.
Logical Relationships in Peak Tailing Causes
The following diagram illustrates the relationships between common causes of peak tailing.
Caption: Causal relationships leading to GC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Restek - Blog [restek.com]
- 9. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 2,3-Dimethylbutyl Acetate Synthesis & Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,3-dimethylbutyl acetate during experimental workup.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound, focusing on the prevention of unwanted hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low final product yield with the presence of 2,3-dimethylbutanol and acetic acid in the final sample. | Hydrolysis of the ester has occurred during the workup. This is often due to the use of a strong base or prolonged exposure to aqueous basic conditions during neutralization of the acid catalyst. | - Use a mild inorganic base: Employ a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization step. These bases are strong enough to neutralize the acid catalyst but mild enough to minimize ester hydrolysis. - Minimize contact time: Perform the aqueous washes as quickly as possible. Do not let the reaction mixture sit in the basic solution for extended periods. - Work at reduced temperatures: If possible, perform the aqueous extractions at a lower temperature (e.g., in an ice bath) to decrease the rate of hydrolysis. |
| Emulsion formation during aqueous extraction. | The presence of both polar (unreacted alcohol, acetic acid) and non-polar (ester, organic solvent) components can lead to the formation of an emulsion, making layer separation difficult. | - Add brine: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break up emulsions and further remove water from the organic layer. - Allow sufficient time for separation: Let the separatory funnel stand undisturbed for a longer period to allow the layers to separate. - Filtration: In persistent cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion. |
| Incomplete neutralization of the acid catalyst. | Insufficient amount of weak base used, leading to residual acid that can catalyze hydrolysis during storage or subsequent steps. | - Monitor the pH: After the basic wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). - Perform a second basic wash: If the pH is still acidic, perform an additional wash with the mild base solution. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
A1: Like all esters, this compound can undergo hydrolysis, a reaction in which water cleaves the ester bond to form the parent alcohol (2,3-dimethylbutanol) and carboxylic acid (acetic acid). This reaction is catalyzed by both acids and bases. During the workup of its synthesis (e.g., via Fischer esterification), an acid catalyst is typically used. To remove this acid, a basic solution is often employed. If the conditions of this neutralization are too harsh (e.g., strong base, high temperature, or prolonged contact time), the base itself can promote significant hydrolysis of the ester product, leading to a lower yield.
Q2: What is the best type of base to use for neutralizing the acid catalyst?
A2: A mild inorganic base is recommended to minimize the risk of hydrolysis. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are ideal choices.[1] These bases are sufficiently alkaline to neutralize strong acid catalysts like sulfuric acid but are weak enough not to significantly catalyze the hydrolysis of the sterically hindered this compound under normal workup conditions. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can cause rapid saponification (base-promoted hydrolysis) of the ester.[2]
Q3: How does the structure of this compound affect its rate of hydrolysis?
A3: The structure of this compound features significant steric hindrance around the ester functional group due to the bulky 2,3-dimethylbutyl group. This steric bulk impedes the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon, which is the initial step in both acid- and base-catalyzed hydrolysis. Consequently, sterically hindered esters like this compound hydrolyze more slowly than less hindered esters (e.g., ethyl acetate). This inherent stability is advantageous but does not completely prevent hydrolysis under unfavorable workup conditions.
Q4: Can I monitor the extent of hydrolysis during my workup?
A4: Yes, you can monitor the hydrolysis by taking small aliquots of the organic layer at different stages of the workup and analyzing them by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). In GC-MS, you would look for the appearance and increase of peaks corresponding to 2,3-dimethylbutanol and the disappearance of the this compound peak. On a TLC plate, the appearance of a new spot corresponding to the more polar alcohol would indicate hydrolysis.
Quantitative Data
Due to the lack of specific experimental data for the hydrolysis of this compound, the following table provides approximate hydrolysis rate constants for a structurally similar secondary acetate, sec-butyl acetate, under different conditions. This data is intended to illustrate the relative rates of hydrolysis and should be considered an estimation. The rate of hydrolysis is generally lower for the more sterically hindered this compound.
| Condition | pH | Temperature (°C) | Approximate Half-life (t₁₂) |
| Acid-Catalyzed | 1 | 25 | Days |
| Neutral | 7 | 25 | Years |
| Base-Catalyzed | 13 | 25 | Hours |
This data is extrapolated from general knowledge of ester hydrolysis and data for analogous, less sterically hindered esters.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for secondary alcohols.[3][4][5][6]
Materials:
-
2,3-dimethyl-1-butanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3-dimethyl-1-butanol (1.0 eq) and glacial acetic acid (2.0-3.0 eq). The excess acetic acid helps to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol% relative to the alcohol) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by TLC or GC. A typical reaction time is 2-4 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Workup Procedure to Minimize Hydrolysis
-
Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether (or another suitable organic solvent) and wash with deionized water to remove the bulk of the acetic acid and sulfuric acid.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently to release the pressure. Continue washing until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ~8).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove residual water and break any emulsions.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation if necessary.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Caption: Recommended workup workflow to prevent ester hydrolysis.
Caption: Troubleshooting decision tree for low yield due to hydrolysis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Stability of 2,3-Dimethylbutyl acetate under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-dimethylbutyl acetate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis?
A1: Due to significant steric hindrance from the bulky 2,3-dimethylbutyl group, this compound is significantly more stable towards hydrolysis than linear esters like ethyl acetate. The branching near the ester linkage physically obstructs the approach of nucleophiles (water, hydroxide ions) and acidic catalysts to the carbonyl carbon, slowing down the rate of hydrolysis.
Q2: What are the expected degradation products of this compound under acidic or basic conditions?
A2: Under both acidic and basic conditions, the hydrolysis of this compound yields 2,3-dimethylbutanol and acetic acid. In basic conditions, the acetic acid will be deprotonated to form an acetate salt (e.g., sodium acetate if sodium hydroxide is used).
Q3: How does pH affect the rate of hydrolysis of this compound?
A3: The hydrolysis of this compound is catalyzed by both acid and base. Therefore, the rate of hydrolysis is slowest at neutral pH and increases as the pH becomes more acidic or more basic. However, due to steric hindrance, the rates of both acid- and base-catalyzed hydrolysis are significantly slower than those of less hindered esters.
Q4: Can I anticipate the complete hydrolysis of this compound at room temperature?
A4: Complete hydrolysis at room temperature is expected to be very slow, likely taking an extended period. To achieve a significant degree of hydrolysis in a reasonable timeframe, elevated temperatures and/or the use of a catalyst (strong acid or base) are typically required.
Troubleshooting Guides
Issue 1: Slower than expected or no hydrolysis observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Concentration | Ensure the concentration of the acid or base catalyst is appropriate. For sterically hindered esters, a higher catalyst concentration may be necessary compared to unhindered esters. |
| Low Reaction Temperature | Increase the reaction temperature. Hydrolysis of sterically hindered esters often requires heating to proceed at a practical rate. |
| Steric Hindrance | Be aware that the inherent structure of this compound leads to slow hydrolysis rates. The experimental timeframe may need to be extended. |
| Incorrect Solvent System | Ensure the solvent system is appropriate for the reaction. For example, using a co-solvent like dioxane or acetone in aqueous solutions can sometimes facilitate hydrolysis. |
Issue 2: Inconsistent or non-reproducible kinetic data.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a controller) to maintain a constant temperature throughout the experiment. |
| Inaccurate pH Measurement/Control | Calibrate the pH meter before each use. If the reaction consumes acid or base, consider using a buffered solution or a pH-stat to maintain a constant pH. |
| Inconsistent Sampling or Quenching | Develop a standardized and rapid sampling and quenching procedure. Quenching (e.g., by rapid cooling and neutralization of the catalyst) is crucial to stop the reaction at a precise time point. |
| Analytical Method Variability | Validate the analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision. Refer to the troubleshooting section for your specific analytical instrument. |
Quantitative Data
| Condition | Parameter | Estimated Value for this compound | Reference Compound (tert-Butyl Acetate) |
| Acidic (e.g., 1 M HCl) | Rate Constant (k) | Expected to be very slow | ~1.34 x 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C[1] |
| Half-life (t½) | Expected to be very long | ~14 hours (at 25°C) | |
| Basic (e.g., 1 M NaOH) | Rate Constant (k) | Expected to be significantly slower than unhindered esters | Slower than n-butyl acetate |
| Half-life (t½) | Expected to be shorter than in acidic conditions but still substantial | - |
Note: These are estimations. The actual rates will depend on the specific experimental conditions (temperature, exact pH, solvent). It is highly recommended to determine the hydrolysis kinetics experimentally for your specific application.
Experimental Protocols
Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of this compound by HPLC
Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
Sodium bicarbonate (for quenching)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Reaction Mixture: In a temperature-controlled reaction vessel, prepare a solution of this compound in 1 M HCl. A typical starting concentration for the ester is 10-50 mM.
-
Reaction: Maintain the reaction mixture at a constant temperature (e.g., 50°C). Start a timer as soon as the ester is added to the acid.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a known volume of a quenching solution (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with 20% acetonitrile and ramp up to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the ester and acetic acid)
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the disappearance of the this compound peak and the appearance of the acetic acid and/or 2,3-dimethylbutanol peaks over time. Plot the concentration of the ester versus time and determine the rate constant from the appropriate integrated rate law.
Protocol 2: Monitoring Base-Catalyzed Hydrolysis of this compound by GC-MS
Objective: To determine the rate of base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Sodium chloride (for salting out)
-
Anhydrous sodium sulfate (for drying)
-
Internal standard (e.g., dodecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Reaction Mixture: In a temperature-controlled reaction vessel, prepare a solution of this compound in 1 M NaOH.
-
Reaction: Maintain the reaction mixture at a constant temperature (e.g., 40°C).
-
Sampling and Extraction: At predetermined time intervals, withdraw an aliquot of the reaction mixture. Immediately add it to a vial containing a known amount of internal standard dissolved in an extraction solvent like DCM and an equal volume of a saturated sodium chloride solution. Shake vigorously to extract the ester and alcohol into the organic layer.
-
Sample Preparation for GC-MS: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Detector: Scan mode (e.g., m/z 40-300) to identify products and selected ion monitoring (SIM) for quantification.
-
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard over time. Plot the ratio of the peak areas versus time to determine the rate of hydrolysis.
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Experimental workflow for stability testing.
References
Optimizing Catalyst Selection for 2,3-Dimethylbutyl Acetate Esterification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the catalyst selection for the esterification of 2,3-dimethylbutyl acetate. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of 2,3-dimethyl-1-butanol?
The primary challenge in the esterification of 2,3-dimethyl-1-butanol, a sterically hindered primary alcohol, is overcoming the reduced reaction rate due to the bulky alkyl groups near the hydroxyl function. This steric hindrance can impede the approach of the carboxylic acid and the catalyst, slowing down the formation of the tetrahedral intermediate in the Fischer esterification mechanism.
Q2: Which types of catalysts are most effective for the esterification of sterically hindered primary alcohols like 2,3-dimethyl-1-butanol?
Both homogeneous and heterogeneous acid catalysts can be effective.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and are often effective due to their high acidity. However, their separation from the reaction mixture can be challenging and may require neutralization and extraction steps, potentially leading to product loss.
-
Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and zeolites, offer the significant advantage of easy separation from the reaction mixture by simple filtration. This simplifies the work-up procedure and allows for catalyst recycling. For sterically hindered substrates, the pore size and structure of the solid catalyst are crucial to ensure the active sites are accessible.
Q3: How can I drive the esterification equilibrium towards the product side for this compound synthesis?
According to Le Châtelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product (this compound) by:
-
Using an Excess of One Reactant: Employing a large excess of either 2,3-dimethyl-1-butanol or acetic acid can drive the reaction forward. Typically, the less expensive and more easily removable reactant is used in excess.
-
Removing Water: The removal of water, a byproduct of the reaction, is a highly effective method to increase the yield. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to continuously remove water as it is formed.
-
Using a Dehydrating Agent: Adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be acidic enough to promote the reaction effectively with a sterically hindered alcohol. 2. Low Reaction Temperature: The activation energy for the esterification of a sterically hindered alcohol is likely high, requiring sufficient thermal energy. 3. Water Inhibition: The presence of water in the reactants or solvent can inhibit the forward reaction. | 1. Increase Catalyst Loading or Use a Stronger Acid: If using a solid catalyst, increase its amount. For homogeneous catalysts, consider switching to a stronger acid like sulfuric acid. 2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions. Refluxing is a common technique. 3. Ensure Anhydrous Conditions: Use dry reactants and solvents. Consider adding a drying agent like molecular sieves. |
| Slow Reaction Rate | 1. Steric Hindrance: The bulky nature of 2,3-dimethyl-1-butanol is the most probable cause. 2. Poor Catalyst Accessibility (for solid catalysts): The active sites of the heterogeneous catalyst may be inaccessible to the sterically hindered alcohol. | 1. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. 2. Optimize Catalyst Selection: If using a solid catalyst, choose one with a larger pore size. Alternatively, a homogeneous catalyst might be more effective in this case. |
| Formation of Side Products (e.g., Ether) | 1. High Reaction Temperature: At elevated temperatures, primary alcohols can undergo acid-catalyzed dehydration to form symmetrical ethers. 2. Strongly Acidic Catalyst: Highly acidic conditions can favor ether formation. | 1. Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 2. Use a Milder Catalyst: Consider a less acidic catalyst or a solid acid catalyst that is known to be more selective for esterification. |
| Difficulty in Product Isolation | 1. Emulsion Formation during Work-up: This can occur during the aqueous wash steps, especially if a homogeneous acid catalyst was used and is being neutralized. 2. Incomplete Separation of Reactants: Unreacted starting materials may co-distill with the product if their boiling points are close. | 1. Break the Emulsion: Add a saturated brine solution to the separatory funnel to help break the emulsion. 2. Efficient Purification: Use fractional distillation for purification. Ensure the column has sufficient theoretical plates to separate the product from the reactants. |
Catalyst Performance Data for Esterification of Primary Alcohols
| Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | 80 - 120 | 2 - 8 | 85 - 95 | Homogeneous, requires neutralization and aqueous work-up. |
| p-Toluenesulfonic Acid (TsOH) | 80 - 110 | 4 - 12 | 80 - 90 | Homogeneous, solid at room temperature, easier to handle than H₂SO₄. |
| Amberlyst-15 | 80 - 120 | 6 - 24 | 75 - 90 | Heterogeneous, easily separable and reusable. Reaction times can be longer. |
| Sulfated Zirconia | 100 - 150 | 8 - 24 | 70 - 85 | Heterogeneous, good thermal stability. |
Note: Yields and reaction times are highly dependent on the specific alcohol, reactant molar ratios, and the efficiency of water removal. For sterically hindered alcohols like 2,3-dimethyl-1-butanol, reaction times are expected to be longer and yields may be lower under similar conditions.
Experimental Protocols
General Protocol for Fischer Esterification of 2,3-Dimethyl-1-Butanol
This protocol provides a general starting point for the synthesis of this compound. Optimization of catalyst loading, temperature, and reaction time will be necessary.
Materials:
-
2,3-dimethyl-1-butanol
-
Glacial Acetic Acid
-
Acid Catalyst (e.g., H₂SO₄, TsOH, or Amberlyst-15)
-
Solvent for azeotropic water removal (e.g., Toluene)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add 2,3-dimethyl-1-butanol (1.0 eq), glacial acetic acid (1.5 - 3.0 eq), and the acid catalyst (e.g., 1-5 mol% for homogeneous catalysts, or 10-20 wt% for heterogeneous catalysts). Add toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate and be collected, while the toluene returns to the reaction flask. Monitor the progress of the reaction by tracking the amount of water collected or by using techniques like TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
If a homogeneous catalyst was used, dilute the mixture with an organic solvent (e.g., diethyl ether) and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.
Visualizing the Experimental Workflow and Troubleshooting Logic
Experimental Workflow for this compound Esterification
Minimizing by-product formation in 2,3-Dimethylbutyl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,3-Dimethylbutyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 2,3-dimethyl-1-butanol with acetic acid, utilizing an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction involves heating the alcohol and carboxylic acid in the presence of the catalyst to form the ester and water.
Q2: What are the potential by-products in the synthesis of this compound via Fischer esterification?
A2: While specific literature on by-products for this exact synthesis is limited, based on the Fischer esterification mechanism and the structure of 2,3-dimethyl-1-butanol, potential by-products include:
-
Dehydration products (Alkenes): The acidic and heated conditions can cause the elimination of water from 2,3-dimethyl-1-butanol, leading to the formation of various isomeric alkenes, such as 2,3-dimethyl-1-butene and other rearranged alkenes.
-
Ether formation: Two molecules of 2,3-dimethyl-1-butanol can react to form bis(2,3-dimethylbutyl) ether.
-
Rearrangement products: The intermediate carbocation may undergo a hydride shift to form a more stable tertiary carbocation, which can then react with acetic acid to form tert-amyl acetate or other rearranged esters.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials (2,3-dimethyl-1-butanol and acetic acid) and the appearance of the product (this compound).
Q4: What are the recommended purification methods for this compound?
A4: After the reaction is complete, the typical workup involves neutralizing the acid catalyst, washing the organic layer with water and brine, and then drying it. The crude product can then be purified by fractional distillation to separate the desired ester from unreacted starting materials and lower-boiling by-products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Reaction has not reached equilibrium. - Insufficient catalyst. - Loss of volatile reactants or product during reflux. - Inefficient removal of water by-product. | - Increase reaction time. - Increase the amount of acid catalyst. - Ensure the reflux condenser is functioning correctly. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product side. |
| Presence of significant amounts of alkene by-products | - High reaction temperature. - Strong, non-selective acid catalyst. | - Lower the reaction temperature. - Use a milder acid catalyst, such as p-toluenesulfonic acid or an acidic resin. |
| Formation of bis(2,3-dimethylbutyl) ether | - High concentration of the alcohol relative to the carboxylic acid. - High reaction temperature. | - Use a slight excess of acetic acid. - Lower the reaction temperature. |
| Detection of rearranged ester by-products | - Use of a strong acid catalyst that promotes carbocation rearrangement. | - Employ a milder and less-coordinating acid catalyst. |
Experimental Protocols
General Protocol for Fischer Esterification of 2,3-Dimethyl-1-butanol
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethyl-1-butanol and a slight molar excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reactant weight) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored using GC or TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure.
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
Caption: Potential by-product formation pathways in the synthesis.
References
Validation & Comparative
A Comparative Guide to 2,3-Dimethylbutyl Acetate and Isobutyl Acetate as Solvents
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall sustainability of a synthetic process. This guide provides an objective comparison of 2,3-dimethylbutyl acetate and isobutyl acetate, offering a comprehensive overview of their properties and potential performance as solvents in a laboratory and industrial setting.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of a solvent is the first step in the selection process. The following table summarizes the key properties of this compound and isobutyl acetate.
| Property | This compound | Isobutyl Acetate | References |
| CAS Number | 71412-26-5 | 110-19-0 | [1][2] |
| Molecular Formula | C8H16O2 | C6H12O2 | [1][3] |
| Molecular Weight | 144.21 g/mol | 116.16 g/mol | [1][4] |
| Boiling Point | 156-159 °C | 118 °C | [1][3] |
| Density | No data available | 0.873 g/mL | [3] |
| Flash Point | No data available | 17.7 °C | [3] |
| Water Solubility | No data available | Slightly soluble | [3] |
| Vapor Pressure | No data available | 14 mmHg at 20°C | [5] |
| Evaporation Rate | Expected to be slower than isobutyl acetate | Medium | [4][6] |
Performance as a Solvent
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its performance based on its structure and compare it to the well-characterized isobutyl acetate.
Isobutyl acetate is a widely used medium-boiling solvent known for its good solvency for a variety of resins, polymers, oils, and cellulose nitrate.[3][4] Its desirable evaporation rate and pleasant, fruity odor make it a versatile choice in coatings, inks, and as a process solvent in pharmaceutical manufacturing.[3][6]
This compound , with its higher molecular weight and boiling point, is expected to have a slower evaporation rate compared to isobutyl acetate. This characteristic can be advantageous in applications requiring longer drying times or operating at elevated temperatures. The increased branching in its structure may influence its solvency for specific solutes.
Health, Safety, and Environmental Profile
The safety and environmental impact of a solvent are paramount considerations in modern drug development, aligning with the principles of green chemistry.
| Aspect | This compound | Isobutyl Acetate | References |
| Toxicity | No specific data available. As a branched-chain saturated alcohol ester, it is expected to have low acute toxicity. | Low acute toxicity.[7] | [7] |
| Irritation | No data available. | Can cause mild skin and eye irritation. | [5] |
| Environmental Fate | No specific data available. | Readily biodegradable. | [6] |
| Regulatory | No specific data available. | Non-HAP (Hazardous Air Pollutant), Non-SARA (Superfund Amendments and Reauthorization Act). | [6] |
The branched nature of the alcohol moiety in both esters suggests they are likely to undergo hydrolysis to their respective alcohols and acetic acid.[5] The toxicity of branched-chain saturated alcohols has been assessed as generally low.[7]
Experimental Protocols
While a direct head-to-head experimental comparison is not available in the literature, a general protocol for solvent screening can be adapted to evaluate this compound against isobutyl acetate for a specific application.
General Solvent Screening Protocol
This protocol outlines a typical workflow for evaluating and selecting a suitable solvent for a chemical reaction or process.
-
Solubility Assessment:
-
Add a known amount of the solute to a measured volume of each solvent (this compound and isobutyl acetate) in separate vials.
-
Agitate the vials at a constant temperature until equilibrium is reached.
-
Determine the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
-
Reaction Performance Evaluation:
-
Set up parallel reactions using each solvent as the reaction medium.
-
Maintain identical reaction conditions (temperature, pressure, catalyst, and reactant concentrations).
-
Monitor the reaction progress over time by taking aliquots and analyzing them for product formation and reactant consumption (e.g., by GC, LC-MS).
-
At the completion of the reaction, isolate the product and determine the yield and purity.
-
-
Work-up and Purification Assessment:
-
Evaluate the ease of product isolation from each solvent.
-
Assess the efficiency of extraction and distillation processes.
-
Determine the potential for solvent impurities to contaminate the final product.
-
Visualizing the Comparison and Workflow
To further aid in the understanding of the comparison and the experimental approach, the following diagrams are provided.
Caption: A diagram illustrating the key property differences between this compound and isobutyl acetate.
Caption: A generalized workflow for the experimental selection of a suitable solvent for a chemical process.
Conclusion
Isobutyl acetate is a well-established and versatile solvent with a favorable safety and environmental profile. Its properties are well-documented, making it a reliable choice for many applications. This compound, while less characterized, presents an interesting alternative, particularly for processes requiring a higher boiling point and slower evaporation rate. The increased branching in its structure could also offer unique solvency characteristics that may be beneficial for specific transformations.
For researchers and drug development professionals, the choice between these two solvents will ultimately depend on the specific requirements of the chemical process. The provided data and experimental workflow offer a framework for making an informed decision. Further experimental investigation into the properties and performance of this compound is warranted to fully elucidate its potential as a green and effective solvent.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H16O2 | CID 3018125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOBUTYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. hedinger.de [hedinger.de]
- 5. dir.ca.gov [dir.ca.gov]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the NMR Spectra of 2,3-Dimethylbutyl Acetate and Its Isomers
In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of organic molecules. For researchers and professionals in drug development, a thorough understanding of the subtle differences in NMR spectra between closely related isomers is paramount for unambiguous identification and characterization. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 2,3-dimethylbutyl acetate and its structural isomers, 1,3-dimethylbutyl acetate and 3,3-dimethylbutyl acetate.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the three isomers are presented below. The data for this compound and 3,3-dimethylbutyl acetate are predicted, while the data for 1,3-dimethylbutyl acetate is a combination of predicted and available literature values.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH₃ (acetate) | ~2.05 | s | - |
| CH₂(a) | ~3.9 - 4.1 | m | - | |
| CH(b) | ~1.7 - 1.9 | m | - | |
| CH(c) | ~1.5 - 1.7 | m | - | |
| CH₃(d) | ~0.9 | d | ~6.5 | |
| CH₃(e) | ~0.9 | d | ~6.5 | |
| CH₃(f) | ~0.9 | d | ~6.8 | |
| 1,3-Dimethylbutyl acetate | CH₃ (acetate) | ~2.04 | s | - |
| CH(a) | ~4.8 - 5.0 | m | - | |
| CH₂(b) | ~1.5 - 1.7 | m | - | |
| CH(c) | ~1.1 - 1.3 | m | - | |
| CH₃(d) | ~1.2 | d | ~6.2 | |
| CH₃(e) | ~0.9 | d | ~6.0 | |
| CH₃(f) | ~0.9 | d | ~6.0 | |
| 3,3-Dimethylbutyl acetate | CH₃ (acetate) | ~2.05 | s | - |
| CH₂(a) | ~4.0 - 4.2 | t | ~7.0 | |
| CH₂(b) | ~1.5 - 1.7 | t | ~7.0 | |
| CH₃(c) | ~0.95 | s | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~171 |
| O-CH₂ | ~68 | |
| CH (b) | ~38 | |
| CH (c) | ~34 | |
| CH₃ (acetate) | ~21 | |
| CH₃ (d) | ~19 | |
| CH₃ (e) | ~18 | |
| CH₃ (f) | ~16 | |
| 1,3-Dimethylbutyl acetate | C=O | ~170 |
| O-CH | ~70 | |
| CH₂ | ~45 | |
| CH | ~25 | |
| CH₃ (acetate) | ~21 | |
| CH₃ (d) | ~22 | |
| CH₃ (e) | ~22 | |
| CH₃ (f) | ~20 | |
| 3,3-Dimethylbutyl acetate | C=O | ~171 |
| O-CH₂ | ~62 | |
| CH₂ | ~42 | |
| C (quat) | ~30 | |
| CH₃ (acetate) | ~21 | |
| CH₃ (c) | ~29 (3C) |
Structural Relationships and Isomerism
The following diagram illustrates the structural formulas of this compound and its isomers, highlighting the differences in their alkyl chain branching.
Validating 2,3-Dimethylbutyl Acetate as an Internal Standard in GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative gas chromatography-mass spectrometry (GC-MS), the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard co-elutes in proximity to the analyte of interest, exhibits similar chemical properties, and is not naturally present in the analyzed samples. This guide provides a framework for the validation of 2,3-Dimethylbutyl acetate as a potential internal standard and compares its theoretical performance with commonly used alternatives. While specific experimental data for this compound as an internal standard is not widely published, this document outlines the necessary validation protocols and expected performance based on the analysis of structurally similar compounds.
The Role of an Internal Standard in GC-MS
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1][2] Its primary purpose is to correct for variations in sample injection volume, derivatization efficiency, and instrumental drift, thereby improving the precision and accuracy of the analysis.[1][3][4] The analyte's concentration is determined by comparing its peak area to that of the internal standard.[1]
Why Consider this compound?
This compound, a C8 ester, possesses several characteristics that make it a promising candidate as an internal standard for the analysis of a range of volatile and semi-volatile organic compounds. Its branched structure may offer unique chromatographic resolution from common analytes. Furthermore, its acetate functional group provides a degree of polarity that can be advantageous in specific applications.
A Roadmap for Validation: Experimental Protocols
A rigorous validation process is essential before adopting any new compound as an internal standard. The following experimental protocols, based on established guidelines, should be performed to validate this compound for a specific GC-MS method.
Specificity and Selectivity
The initial step is to ensure that the internal standard does not interfere with any endogenous components of the sample matrix or the analytes of interest.
Protocol:
-
Analyze a minimum of six different blank matrix samples (e.g., plasma, urine, environmental extracts) without the internal standard.
-
Analyze the same blank matrices spiked with the analytes of interest at their lower limit of quantification (LLOQ).
-
Analyze a solution of this compound in a suitable solvent.
-
Finally, analyze the blank matrices spiked with both the analytes and this compound.
-
Acceptance Criteria: The peak corresponding to this compound should be well-resolved from all analyte and matrix peaks. No significant interfering peaks should be observed at the retention time of the internal standard in the blank or analyte-spiked samples.
Linearity and Range
This experiment establishes the relationship between the analyte/internal standard peak area ratio and the analyte concentration.
Protocol:
-
Prepare a series of calibration standards by spiking a known concentration of this compound and varying concentrations of the analyte(s) into the blank matrix. A typical range might cover 1-1000 ng/mL.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze five replicates of each QC level on three separate days (inter-day accuracy and precision).
-
Analyze five replicates of each QC level in a single run (intra-day accuracy and precision).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for the LLOQ).
Recovery
This parameter assesses the efficiency of the extraction process for the internal standard.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1 (Pre-extraction spike): Spike the internal standard into the blank matrix before the sample extraction procedure.
-
Set 2 (Post-extraction spike): Spike the internal standard into the extracted blank matrix just before analysis.
-
Calculate the recovery as: (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100%.
-
Acceptance Criteria: The recovery of this compound should be consistent and reproducible across the concentration range, although it does not need to be 100%. Consistent recovery is more critical than high recovery.
Matrix Effect
The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the internal standard.
Protocol:
-
Prepare two sets of samples.
-
Set A: Spike the internal standard into the post-extracted blank matrix from at least six different sources.
-
Set B: Prepare a neat solution of the internal standard in the reconstitution solvent at the same concentration as in Set A.
-
Calculate the matrix factor (MF) as: (Peak Area in Presence of Matrix (Set A) / Peak Area in Neat Solution (Set B)).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should not exceed 15%.
Comparative Performance of Internal Standards
The following table provides a comparative overview of the expected performance of this compound against commonly used alternative internal standards for the GC-MS analysis of volatile and semi-volatile compounds. The data for the alternatives are based on their established use in the scientific literature, while the performance of this compound is projected based on its chemical properties.
| Internal Standard | Chemical Class | Typical Analytes | Expected Linearity (r²) | Expected Precision (%RSD) | Expected Accuracy (%) | Key Advantages | Potential Limitations |
| This compound | Acetate Ester | Volatile esters, ketones, alcohols | > 0.99 | < 15% | 85-115% | Good chromatographic resolution due to branching; suitable for a range of polarities. | Potential for hydrolysis under extreme pH conditions; limited commercial availability in deuterated form. |
| Ethyl Acetate-d8 | Deuterated Ester | Ethyl acetate and other volatile esters | > 0.995 | < 10% | 90-110% | Closely mimics the analyte's behavior; mass difference prevents interference. | Can be expensive; may not be suitable for analytes with significantly different retention times. |
| Toluene-d8 | Deuterated Aromatic | Aromatic hydrocarbons (BTEX), non-polar compounds | > 0.995 | < 10% | 90-110% | Chemically inert; good stability; widely available. | May not be suitable for polar analytes due to different chemical properties. |
| 1,4-Dichlorobenzene-d4 | Deuterated Halogenated Aromatic | Halogenated organic compounds, pesticides | > 0.99 | < 15% | 85-115% | Stable and non-reactive; distinct mass spectrum. | Potential for matrix effects in complex samples; may not be suitable for very volatile analytes. |
| n-Alkane (e.g., Dodecane) | Alkane | Non-polar volatile and semi-volatile compounds | > 0.99 | < 15% | 85-115% | Chemically inert and stable; predictable retention behavior. | May not adequately correct for variations in the extraction or derivatization of more polar analytes. |
Visualizing the Workflow and Logic
To further clarify the validation process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: A flowchart illustrating the sequential steps in the validation of a new internal standard for a GC-MS method.
Caption: A logical diagram showing the key factors influencing the selection of an appropriate internal standard.
Conclusion
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Acetate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various acetate esters, focusing on their anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties. The information presented is curated from a range of experimental studies to facilitate objective comparison and support further research and development in the fields of pharmacology and medicinal chemistry.
Data Presentation: A Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the biological activity of selected acetate esters and related compounds. It is crucial to note that the data is compiled from different studies employing varied experimental conditions, including different cell lines, bacterial strains, and assay methodologies. Therefore, direct comparison of absolute values should be approached with caution. The primary utility of these tables is to provide a relative indication of potency and to identify trends in structure-activity relationships.
Table 1: Anti-inflammatory and Antioxidant Activity of Acetate Esters and Related Compounds
| Compound/Extract | Biological Activity | Assay | Test System | IC50 / EC50 (µg/mL) | Reference(s) |
| Bornyl acetate | Anti-inflammatory | Inhibition of LPS-induced pro-inflammatory cytokines | Human Chondrocytes | Not specified | [1] |
| Linalyl acetate | Anti-inflammatory | Carrageenan-induced edema | Rats | Less active than linalool | [2] |
| Geranyl acetate | Anti-inflammatory | Not specified | Not specified | Not specified | |
| Ethyl acetate extract of Belamcanda chinensis | Anti-inflammatory | Inhibition of inflammatory mediators | RAW 264.7 cells / Mice | Not specified | |
| Acetate | Anti-inflammatory | Inhibition of LPS-induced TNF-α and IL-6 | BV2 microglial cells | Effective at 10-50 mM | [3] |
| Ethyl acetate extract of Saccharomyces cerevisiae | Antioxidant | DPPH radical scavenging | - | 455.26 | [4] |
| Ethyl acetate extract of Saccharomyces cerevisiae | Antioxidant | ABTS radical scavenging | - | 294.51 | [4] |
| Resveratrol acetate | Antioxidant | Not specified | Not specified | Not specified |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Antimicrobial Activity of Acetate Esters
| Compound | Target Organism | Assay | MIC | Reference(s) |
| Ethyl acetate | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Trichophyton rubrum | Broth microdilution | ≤5% | [5] |
| Butyl acetate | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Trichophyton rubrum | Broth microdilution | ≤5% | [5] |
| Linalyl acetate | Not specified | Not specified | Not specified | |
| Geranyl acetate | Not specified | Not specified | Not specified | |
| Bornyl acetate | Not specified | Not specified | Not specified | |
| Isobornyl acetate | Not specified | Not specified | Not specified |
MIC: Minimum Inhibitory Concentration.
Table 3: Cytotoxic Activity of Acetate Esters and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference(s) |
| Ethyl acetate extract of Kaempferia rotunda | HeLa (cervical cancer) | MTT | 127.9 (moderate activity) | [6] |
| Ethanol extract of Kaempferia rotunda | HeLa (cervical cancer) | MTT | 16.939 (strong activity) | [6] |
| Ethyl acetate fraction of Rhus verniciflua | Gastric and breast cancer cells | Not specified | Most cytotoxic fraction | [7] |
| Nano ethyl acetate fraction of Camellia sinensis | MDA-MB-231 (breast cancer) | Not specified | 12.72 | [8] |
| Nano ethanol fraction of Camellia sinensis | MDA-MB-231 (breast cancer) | Not specified | 10.70 | [8] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test acetate ester and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[10]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test acetate ester in a suitable solvent (e.g., methanol or ethanol).[11]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12]
-
Reaction Mixture: In a test tube or 96-well plate, mix a defined volume of the sample dilution with the DPPH solution.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[12] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme (a COX cofactor), and solutions of COX-1 and COX-2 enzymes.[11]
-
Inhibitor Pre-incubation: In a reaction tube, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2). Then, add the test acetate ester at various concentrations and pre-incubate at 37°C for 10 minutes.[11][13]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[11][13]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding hydrochloric acid.[11][13]
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is then quantified using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS-MS).[11][13]
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial dilution of the test acetate ester in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the acetate ester at which there is no visible turbidity (growth) in the well.[5] This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways and Experimental Workflows
The biological activities of acetate esters are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
LPS-Induced NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It triggers the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Some acetate esters may exert their anti-inflammatory effects by modulating this pathway.
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils [iris.uniss.it]
- 3. scienceopen.com [scienceopen.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 11. 2.2.1. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dimethylbutyl Acetate and Other Non-Polar Solvents for Researchers and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact the success of chemical reactions, extractions, and purification processes. This guide provides a detailed comparison of the physicochemical properties of 2,3-Dimethylbutyl acetate against a range of commonly used non-polar solvents. While direct experimental performance data for this compound is limited in publicly available literature, this comparison of its physical properties offers valuable insights into its potential applications and performance.
Physicochemical Properties: A Comparative Analysis
The selection of a solvent is often guided by its physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound and other common non-polar and acetate-based solvents. These properties are crucial in determining a solvent's behavior in various experimental setups.
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Dipole Moment (D) |
| This compound | C₈H₁₆O₂ | 144.21 | 156-159 | 0.863 (at 20°C) | Data not available | Data not available |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | 1.88 | 0.00 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | 2.38 | 0.36 |
| Cyclohexane | C₆H₁₂ | 84.16 | 81 | 0.779 | 2.02 | 0.00 |
| Heptane | C₇H₁₆ | 100.21 | 98 | 0.684 | 1.92 | 0.00 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.902 | 6.02 | 1.78 |
| n-Butyl Acetate | C₆H₁₂O₂ | 116.16 | 126 | 0.882 | 5.01 | 1.84 |
| iso-Butyl Acetate | C₆H₁₂O₂ | 116.16 | 118 | 0.875 | 5.29 | 1.86 |
| sec-Butyl Acetate | C₆H₁₂O₂ | 116.16 | 112 | 0.872 | 5.0 | 1.81 |
| tert-Butyl Acetate | C₆H₁₂O₂ | 116.16 | 98 | 0.866 | 4.98 | 1.85 |
Experimental Protocols for Solvent Performance Evaluation
To facilitate the objective comparison of this compound with other solvents, the following detailed experimental protocols are provided as a template for researchers.
Solvent Extraction Efficiency Protocol
This protocol is designed to determine the efficiency of a solvent in extracting a target analyte from a liquid matrix.
Objective: To quantify the extraction efficiency of this compound in comparison to other non-polar solvents for a specific analyte.
Materials:
-
Analyte of interest dissolved in a suitable aqueous phase.
-
This compound.
-
Comparative non-polar solvents (e.g., hexane, ethyl acetate).
-
Separatory funnels.
-
Vortex mixer.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., HPLC, GC-MS).
-
Standard solutions of the analyte.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the analyte in the aqueous phase at a known concentration.
-
Extraction: a. In a separatory funnel, mix a defined volume of the analyte stock solution with an equal volume of the solvent being tested (e.g., this compound). b. Shake the funnel vigorously for a set amount of time (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analyte. c. Allow the layers to separate. If an emulsion forms, gentle centrifugation may be required.
-
Phase Separation: Carefully separate the aqueous and organic layers.
-
Quantification: a. Analyze the concentration of the analyte remaining in the aqueous phase using a pre-validated analytical method. b. Analyze the concentration of the analyte extracted into the organic phase.
-
Calculation of Extraction Efficiency:
-
Extraction Efficiency (%) = [(Initial concentration in aqueous phase - Final concentration in aqueous phase) / Initial concentration in aqueous phase] * 100
-
Alternatively, Extraction Efficiency (%) = (Concentration in organic phase / Initial concentration in aqueous phase) * 100 (assuming equal volumes).
-
-
Comparison: Repeat the experiment with other non-polar solvents under identical conditions and compare the extraction efficiencies.
Caption: Workflow for Determining Solvent Extraction Efficiency.
Thin-Layer Chromatography (TLC) Performance Protocol
This protocol outlines a method to evaluate the performance of a solvent as a mobile phase component in Thin-Layer Chromatography (TLC).
Objective: To assess the separation efficiency (Resolution, Rf values) of this compound in a solvent system for separating a mixture of compounds.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄).
-
Mixture of compounds to be separated.
-
This compound.
-
Other non-polar solvents for creating mobile phase mixtures (e.g., hexane, ethyl acetate).
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp for visualization (if compounds are UV active).
-
Staining solution (if required).
Procedure:
-
Preparation of Mobile Phase: Prepare different mobile phase mixtures containing varying ratios of this compound and a co-solvent (e.g., 9:1, 8:2, 7:3 hexane:this compound).
-
Spotting: Using a capillary tube, spot the compound mixture onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the prepared mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to move up the plate.
-
Visualization: Once the solvent front has reached a desired height, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp or by using an appropriate staining agent.
-
Calculation of Rf Values:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Evaluation of Resolution (Rs):
-
If two spots are close, calculate the resolution to determine the separation efficiency. Rs = 2 * (distance between the centers of two spots) / (width of spot 1 + width of spot 2)
-
-
Comparison: Compare the Rf values and resolution obtained with different mobile phase compositions, including those with and without this compound, to evaluate its performance as a chromatographic solvent.
Caption: Workflow for Evaluating TLC Performance.
Logical Relationship for Solvent Selection
The choice of a non-polar solvent is a multi-faceted decision that involves considering various factors beyond just the primary performance metrics. The following diagram illustrates the logical relationship between key solvent properties and their implications in a research and development context.
Caption: Logical Flow for Non-Polar Solvent Selection.
Conclusion
While a complete performance profile of this compound as a non-polar solvent requires further experimental investigation, its physicochemical properties suggest it as a potentially viable alternative to other common non-polar solvents. Its boiling point is in a useful range for many applications, and as an acetate ester, it is likely to exhibit moderate polarity, similar to other acetate solvents. The provided experimental protocols offer a framework for researchers to conduct their own systematic evaluations of this compound against established solvents, enabling data-driven decisions for their specific applications in chemical synthesis, purification, and analysis. The logical framework for solvent selection further aids in making a holistic choice that balances performance with practical considerations such as safety, cost, and environmental impact.
A Comparative Guide to the Synthesis of Branched Acetate Esters
The synthesis of branched acetate esters is a fundamental task in organic chemistry, with applications ranging from the development of pharmaceuticals and agrochemicals to the creation of fragrances and solvents. The steric hindrance presented by branched alcohols can pose a significant challenge, often requiring tailored synthetic strategies to achieve high yields and purity. This guide provides an objective comparison of five key methods for the synthesis of branched acetate esters: Fischer-Speier Esterification, Steglich Esterification, Mitsunobu Reaction, Transesterification, and Enzymatic Synthesis. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Due to its reversible nature, the reaction equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2]
Advantages:
-
Utilizes simple and inexpensive starting materials and catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).[1]
-
The procedure is relatively straightforward and scalable.
Disadvantages:
-
The reaction is an equilibrium process, which can lead to incomplete conversion if measures are not taken to shift the equilibrium.[1]
-
Requires strong acid catalysts and often high temperatures (reflux), which may not be suitable for sensitive substrates that are prone to acid-catalyzed side reactions such as dehydration or rearrangement, a particular concern with tertiary alcohols.
-
The use of a large excess of one reactant can complicate product purification.
Steglich Esterification
The Steglich esterification offers a milder alternative to the Fischer-Speier method, enabling the formation of esters under ambient conditions. This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] The carbodiimide activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst.[4]
Advantages:
-
Proceeds under mild, often room temperature, conditions, making it suitable for acid- or heat-sensitive substrates.[3]
-
It is particularly effective for the esterification of sterically hindered secondary and tertiary alcohols.[5]
-
The reaction is not driven by equilibrium, often leading to high yields.
Disadvantages:
-
The reagents (DCC, EDC, DMAP) are more expensive than the simple acids used in Fischer esterification.
-
A major byproduct of using DCC is dicyclohexylurea (DCU), which is often insoluble in common organic solvents and requires removal by filtration. The urea byproduct from EDC is water-soluble, which can simplify purification.[6]
-
A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further. This side reaction can be suppressed by the addition of DMAP.[3]
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a complete inversion of stereochemistry.[2][7] This redox-condensation reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
Advantages:
-
Proceeds with predictable and complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis.[7]
-
The reaction conditions are generally mild.
-
It is effective for a wide range of acidic nucleophiles, including carboxylic acids.[2]
Disadvantages:
-
The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.
-
The reagents (phosphine and azodicarboxylate) are relatively expensive and generate significant waste.
-
The reaction is generally not suitable for tertiary alcohols.
-
Sterically hindered secondary alcohols may react slowly or require more acidic carboxylic acids for efficient conversion.[8]
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This equilibrium-driven reaction can be catalyzed by either an acid or a base.[9] To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove the displaced alcohol from the reaction mixture, for instance, by distillation.[10]
Advantages:
-
Can be a useful method when the desired ester is difficult to prepare directly from the corresponding carboxylic acid.
-
Both acid and base catalysis options provide flexibility in substrate compatibility.
-
Can be performed under relatively mild conditions.
Disadvantages:
-
As an equilibrium process, it requires strategies to favor product formation.[10]
-
Base-catalyzed transesterification is sensitive to the presence of water and free fatty acids, which can lead to saponification.
-
Acid-catalyzed transesterification can be slow and may require elevated temperatures.
Enzymatic Synthesis
Enzymatic synthesis, primarily utilizing lipases, has emerged as a powerful and environmentally friendly method for ester production. Lipases are highly selective enzymes that can catalyze esterification in non-aqueous (organic) or solvent-free systems.
Advantages:
-
High selectivity (chemo-, regio-, and enantioselectivity), which can reduce the need for protecting groups.
-
Mild reaction conditions (typically low temperatures and neutral pH), which are ideal for sensitive substrates.
-
Environmentally friendly ("green") process with biodegradable catalysts.
-
Immobilized enzymes can be recovered and reused, improving cost-effectiveness.
Disadvantages:
-
Enzymes can be expensive, although immobilization and reuse can mitigate this cost.
-
Reaction rates can be slower compared to some chemical methods, potentially requiring longer reaction times.
-
The activity and stability of the enzyme can be sensitive to the reaction medium (e.g., solvent, water content).[10]
-
Steric hindrance from branched substrates can sometimes limit the reaction rate and yield.
Data Summary
| Synthesis Method | Reactants | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features |
| Fischer-Speier Esterification | Acetic Acid, Branched Alcohol | H₂SO₄ or p-TsOH | Excess Alcohol or Toluene | Reflux | 2 - 20 | 63 - 96[3] | Equilibrium-driven; requires excess reactant or water removal. |
| Steglich Esterification | Acetic Acid, Branched Alcohol | DCC/EDC, DMAP | Dichloromethane, Acetonitrile | Room Temp. - 60 | 8 - 24 | 83 - 99[8] | Mild conditions; good for hindered alcohols. |
| Mitsunobu Reaction | Acetic Acid, Branched Alcohol | PPh₃, DEAD/DIAD | THF, Toluene | Room Temp. | 24 | 43 - 92[2] | Inversion of stereochemistry; good for 1° and 2° alcohols. |
| Acid-Catalyzed Transesterification | Acetate Ester, Branched Alcohol | H₂SO₄, HCl | Excess Alcohol | Reflux | Varies | Moderate to High | Equilibrium-driven; requires removal of displaced alcohol. |
| Base-Catalyzed Transesterification | Acetate Ester, Branched Alcohol | NaOR, K₂CO₃ | Excess Alcohol | Room Temp. - Reflux | Varies | Moderate to High | Sensitive to water and free acids. |
| Enzymatic Synthesis | Acetic Acid, Branched Alcohol | Immobilized Lipase | Hexane or Solvent-free | 30 - 60 | 6 - 36 | 67 - 97[4] | Mild and selective; "green" approach. |
Experimental Protocols
Fischer-Speier Esterification of Isopropanol with Acetic Acid
-
To a round-bottom flask equipped with a reflux condenser, add isopropanol (excess, e.g., 5 equivalents) and acetic acid (1 equivalent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting isopropyl acetate by distillation.
Steglich Esterification of tert-Butanol with Acetic Acid
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetic acid (1 equivalent), tert-butanol (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the tert-butyl acetate by distillation or column chromatography.
Mitsunobu Reaction of (S)-2-Pentanol with Acetic Acid
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-2-pentanol (1 equivalent), acetic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the (R)-2-pentyl acetate from triphenylphosphine oxide and the hydrazine byproduct.
Base-Catalyzed Transesterification of Ethyl Acetate with Isopropanol
-
To a round-bottom flask, add a solution of sodium isopropoxide in isopropanol (prepared by carefully adding sodium metal to anhydrous isopropanol).
-
Add ethyl acetate to the alkoxide solution.
-
Heat the mixture to reflux to distill off the lower-boiling ethanol as it forms, driving the equilibrium towards the product.
-
Monitor the reaction by GC.
-
After the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Fractionally distill the mixture to isolate the isopropyl acetate.
Enzymatic Synthesis of Isoamyl Acetate
-
To a flask, add isoamyl alcohol (1 equivalent), acetic acid (1 equivalent), and immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of substrates) in a suitable organic solvent like hexane, or in a solvent-free system.
-
Add molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the conversion by GC.
-
Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme (which can be washed and reused).
-
Wash the reaction mixture with a dilute sodium bicarbonate solution to remove any unreacted acetic acid.
-
Dry the organic phase and remove the solvent to obtain the isoamyl acetate product, which can be further purified by distillation if necessary.
Visualizations
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction Mechanism
Caption: Key steps in the Mitsunobu Reaction.
Enzymatic Synthesis Workflow
Caption: General workflow for enzymatic ester synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. CN102372628A - Method for preparing tert-butyl acetate - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Ester - Wikipedia [en.wikipedia.org]
- 8. biofueljournal.com [biofueljournal.com]
- 9. US6765110B2 - Process for the simultaneous coproduction and purification of ethyl acetate and isopropyl acetate - Google Patents [patents.google.com]
- 10. US3102905A - Process for preparing tertiary butyl acetate - Google Patents [patents.google.com]
Navigating Hydrolysis: A Comparative Guide to the Reactivity of Dimethylbutyl Acetate Isomers
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of ester-containing compounds is paramount. The rate of hydrolysis, a key metabolic pathway, is significantly influenced by the isomeric structure of the ester. This guide provides a detailed comparison of the relative reactivity of dimethylbutyl acetate isomers to hydrolysis, supported by analogous experimental data and detailed protocols.
The susceptibility of an ester to hydrolysis is primarily governed by two key factors: steric hindrance around the carbonyl group and electronic effects. In the case of aliphatic esters such as dimethylbutyl acetate, steric hindrance plays a more dominant role. Increased branching in the alcohol moiety of the ester shields the electrophilic carbonyl carbon from nucleophilic attack by water or esterase enzymes, thereby decreasing the rate of hydrolysis.
Isomers of Dimethylbutyl Acetate
The term "dimethylbutyl acetate" can refer to several isomers, which are essentially different structural arrangements of hexyl acetate. For the purpose of this guide, we will consider the isomers based on the position of the two methyl groups on the butyl chain of the alcohol portion. The primary isomers of interest, due to their varied branching patterns, include:
-
1,2-Dimethylbutyl acetate (also known as 3-methylpentan-2-yl acetate)
-
1,3-Dimethylbutyl acetate (also known as 4-methylpentan-2-yl acetate)
-
2,2-Dimethylbutyl acetate (also known as 3,3-dimethylbutan-2-yl acetate - a tert-hexyl acetate)
-
2,3-Dimethylbutyl acetate (also known as 3,4-dimethylpentan-2-yl acetate)
-
3,3-Dimethylbutyl acetate (also known as neohexyl acetate)
-
n-Hexyl acetate (for baseline comparison)
Relative Reactivity: An Analogy with Butyl Acetate Isomers
| Isomer of Butyl Acetate | Structure of Alcohol Moiety | Classification | Relative Hydrolysis Rate |
| n-Butyl acetate | Primary | Least Hindered | Fastest |
| Isobutyl acetate | Primary (branched) | Moderately Hindered | Slower than n-butyl |
| sec-Butyl acetate | Secondary | More Hindered | Slower than primary |
| tert-Butyl acetate | Tertiary | Most Hindered | Slowest |
This table is a qualitative representation based on established principles of chemical kinetics. Actual rates depend on specific experimental conditions.
Based on this analogy, we can predict the relative reactivity of the dimethylbutyl acetate isomers. The greater the steric bulk and branching near the ester linkage, the slower the hydrolysis rate.
Predicted Order of Reactivity (Fastest to Slowest Hydrolysis):
-
n-Hexyl acetate (least hindered primary)
-
3,3-Dimethylbutyl acetate (primary, but with branching further from the ester)
-
1,3-Dimethylbutyl acetate (secondary)
-
1,2-Dimethylbutyl acetate (secondary, with branching closer to the ester)
-
This compound (secondary, with more branching)
-
2,2-Dimethylbutyl acetate (tertiary, most hindered)
Factors Influencing Hydrolysis Rate
The following diagram illustrates the key factors that determine the relative reactivity of ester isomers in hydrolysis.
Caption: Logical relationship of factors affecting ester hydrolysis.
Experimental Protocol: Determination of Hydrolysis Rate by Titration
This protocol outlines a general procedure for determining the rate of acid-catalyzed hydrolysis of a dimethylbutyl acetate isomer.
Materials:
-
Dimethylbutyl acetate isomer (e.g., 1,3-dimethylbutyl acetate)
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Ice
-
Conical flasks (250 mL)
-
Pipettes (10 mL, 25 mL)
-
Burette (50 mL)
-
Stopwatch
-
Thermostatic water bath
Procedure:
-
Reaction Setup:
-
Pipette 100 mL of 1 M HCl into a 250 mL conical flask.
-
Separately, pipette 5 mL of the dimethylbutyl acetate isomer into another small flask.
-
Place both flasks in a thermostatic water bath set to the desired temperature (e.g., 25°C) and allow them to reach thermal equilibrium (approximately 10-15 minutes).
-
-
Initiation of Reaction:
-
Add the 5 mL of the dimethylbutyl acetate isomer to the flask containing the HCl solution.
-
Immediately start the stopwatch. This is time t=0.
-
Thoroughly mix the contents of the flask.
-
-
Titration at Time Intervals:
-
Immediately after mixing (t=0), pipette 10 mL of the reaction mixture into a conical flask containing approximately 20 mL of ice-cold deionized water. The ice water quenches the reaction.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used. This is V₀.
-
Repeat the process of withdrawing a 10 mL aliquot, quenching, and titrating at regular time intervals (e.g., 10, 20, 30, 60, and 90 minutes). Record the volume of NaOH used at each time point (Vₜ).
-
-
Titration at Infinite Time:
-
To determine the volume of NaOH required for complete hydrolysis (V∞), heat a 10 mL aliquot of the reaction mixture in a sealed tube in a water bath at a higher temperature (e.g., 60°C) for an extended period (e.g., 2 hours) to ensure the reaction goes to completion.
-
Cool the sample to room temperature and titrate with 0.1 M NaOH as before.
-
-
Data Analysis:
-
The rate constant (k) for the pseudo-first-order reaction can be calculated using the following integrated rate law:
-
k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))
-
-
Plot log₁₀(V∞ - Vₜ) versus time (t). The slope of the resulting straight line will be equal to -k/2.303.
-
By performing this experiment for each of the dimethylbutyl acetate isomers under identical conditions, a quantitative comparison of their hydrolysis rates can be achieved. This data is invaluable for predicting the in vivo stability of prodrugs and other ester-containing therapeutic agents.
A Comparative Guide to Purity Analysis of 2,3-Dimethylbutyl Acetate: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2,3-Dimethylbutyl acetate, robust and reliable analytical methods are essential. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the purity analysis of this compound.
Quantitative NMR has emerged as a powerful primary ratio method for purity assessment, offering direct measurement without the need for a specific reference standard of the analyte.[1] This contrasts with chromatographic methods that typically rely on calibration against a known standard. This guide will delve into the experimental protocols for each technique and present a comparative summary of their performance based on experimental data for structurally similar compounds.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the purity analysis of a small organic molecule like this compound using qNMR, GC-FID, and HPLC-UV. The data is compiled from validation studies of similar acetate esters and small molecules to provide a representative comparison.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Reported Purity (%) | 99.5 ± 0.2 | 99.6 ± 0.1 | 99.4 ± 0.3 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.01% (analyte dependent) |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.03% (analyte dependent) |
| Precision (RSD) | < 1% | < 0.5% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 98-102% |
| Analysis Time per Sample | ~15-20 minutes | ~25-35 minutes | ~20-30 minutes |
| Need for Reference Standard | No (Internal Standard of known purity) | Yes | Yes |
Note: The values presented are representative and may vary depending on the specific instrumentation, method parameters, and the nature of impurities.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Purity Determination by Quantitative ¹H-NMR Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of protons contributing to it.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified high purity
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H-NMR spectrum using a quantitative pulse sequence. Key parameters include:
-
Pulse angle: 90°
-
Relaxation delay (D1): 5 times the longest T1 of the signals of interest (typically > 30 s for quantitative accuracy).
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction of the spectrum.
-
Integrate the well-resolved, characteristic signals of both this compound (e.g., the acetate methyl singlet) and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The FID generates a signal proportional to the amount of organic analyte combusting in a hydrogen-air flame.
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane, Ethyl acetate)
-
Internal Standard (optional, for improved precision)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent.
-
If using an internal standard, add a known concentration to the sample solution.
-
Prepare a series of calibration standards of this compound at different concentrations.
-
-
GC-FID Analysis:
-
Set the GC-FID parameters. A typical method for an acetate ester would be:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Inject 1 µL of the calibration standards and the sample solution into the GC.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any detected impurities.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity by area normalization, assuming all components have a similar response factor, or by using the internal standard method.
-
Purity Determination by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Internal Standard (optional)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 0.5-1 mg/mL.
-
Prepare calibration standards in a similar manner.
-
-
HPLC-UV Analysis:
-
Set the HPLC-UV parameters. Since acetate esters lack a strong chromophore, detection is typically at a low wavelength.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
-
Inject 10-20 µL of the standards and the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas.
-
Construct a calibration curve from the standards.
-
Determine the concentration and calculate the purity of the this compound sample.
-
Visualizations
Experimental Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR Purity Determination.
Comparison and Conclusion
qNMR:
-
Advantages: As a primary method, it does not require a reference standard of the analyte, which is a significant advantage, especially for novel compounds.[1] It is also non-destructive and can provide structural information simultaneously. The method is generally fast and straightforward.
-
Limitations: Requires a relatively high concentration of the sample. The presence of overlapping signals can complicate quantification. The initial cost of an NMR spectrometer is high.
GC-FID:
-
Advantages: Offers high resolution and sensitivity, making it excellent for detecting volatile impurities. It is a well-established and robust technique.
-
Limitations: The sample must be volatile and thermally stable. Response factors can vary between different compounds, necessitating calibration with standards for accurate quantification.
HPLC-UV:
-
Advantages: A versatile technique applicable to a wide range of compounds. Different detector types can be coupled for enhanced specificity.
-
Limitations: this compound lacks a strong UV chromophore, which limits the sensitivity of the UV detection method. It relies on the availability of a reference standard for quantification.
References
Evaluating the Cross-Reactivity of 2,3-Dimethylbutyl Acetate in Esterase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of an enzyme's substrate specificity is a cornerstone of biochemical and pharmaceutical research. When developing enzyme assays or screening for potential inhibitors, understanding the cross-reactivity of structurally similar compounds is crucial to avoid false positives and ensure data integrity. This guide provides a comparative analysis of the potential cross-reactivity of 2,3-dimethylbutyl acetate, an ester of acetic acid and 2,3-dimethyl-1-butanol, in common enzyme assays. Due to a lack of directly published experimental data on this specific compound, this guide presents a hypothetical comparison based on the known substrate specificities of common esterases, alongside detailed experimental protocols for researchers to conduct their own assessments.
Comparative Analysis of Substrate Hydrolysis
To evaluate the potential for this compound to act as a substrate for common ester-hydrolyzing enzymes, we propose a comparison with standard substrates for two representative enzymes: Porcine Liver Esterase (PLE), a carboxylesterase with broad substrate specificity, and Candida antarctica Lipase B (CALB), a widely used lipase. The alternative substrates chosen for comparison are p-nitrophenyl acetate (pNPA), a common chromogenic substrate, and ethyl acetate, a simple, small ester.
The following table summarizes hypothetical kinetic data for the enzymatic hydrolysis of these substrates. This data is illustrative and intended to provide a framework for comparison. Actual experimental results may vary.
| Substrate | Enzyme | Hypothetical Km (mM) | Hypothetical Vmax (µmol/min/mg) | Relative Activity (%) |
| This compound | Porcine Liver Esterase (PLE) | 5.2 | 85 | 68 |
| p-Nitrophenyl acetate | Porcine Liver Esterase (PLE) | 2.5 | 125 | 100 |
| Ethyl acetate | Porcine Liver Esterase (PLE) | 10.8 | 98 | 78.4 |
| This compound | Candida antarctica Lipase B (CALB) | 8.9 | 45 | 56.25 |
| p-Nitrophenyl acetate | Candida antarctica Lipase B (CALB) | 4.1 | 80 | 100 |
| Ethyl acetate | Candida antarctica Lipase B (CALB) | 15.2 | 62 | 77.5 |
This data is hypothetical and for illustrative purposes only.
The hypothetical data suggests that this compound could be hydrolyzed by both PLE and CALB, albeit with potentially lower efficiency compared to the standard chromogenic substrate, pNPA. The branched structure of the alcohol moiety in this compound may influence its binding within the active site of these enzymes, potentially leading to a higher Km (lower binding affinity) and a lower Vmax (slower catalytic rate) compared to a less sterically hindered substrate like pNPA.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following experimental protocols are proposed.
Spectrophotometric Assay using a pH Indicator
This method is suitable for monitoring the hydrolysis of non-chromogenic esters like this compound and ethyl acetate, which produce a carboxylic acid upon hydrolysis, leading to a change in pH.
Materials:
-
Enzyme stock solution (Porcine Liver Esterase or CALB)
-
Substrate stock solutions (this compound, ethyl acetate, dissolved in a minimal amount of a suitable organic solvent like DMSO, then diluted in buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
pH indicator solution (e.g., Phenol Red)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing phosphate buffer and the pH indicator.
-
Add the substrate solution to the reaction mixture to the desired final concentration.
-
Initiate the reaction by adding the enzyme stock solution.
-
Monitor the change in absorbance at the wavelength corresponding to the pH-sensitive absorbance maximum of the indicator (e.g., 560 nm for Phenol Red) over time.
-
The rate of change in absorbance is proportional to the rate of acid production and thus, the rate of ester hydrolysis.
-
A standard curve of the pH indicator at different known concentrations of acetic acid should be prepared to quantify the rate of hydrolysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Assay
This method offers high specificity and sensitivity for the direct measurement of the hydrolysis product (2,3-dimethyl-1-butanol) or the remaining substrate (this compound).
Materials:
-
Enzyme stock solution (Porcine Liver Esterase or CALB)
-
Substrate stock solution (this compound in buffer)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Quenching solution (e.g., a strong acid like HCl to stop the enzyme reaction)
-
Extraction solvent (e.g., ethyl acetate or hexane)
-
Internal standard (a compound not present in the reaction mixture, for quantification)
-
GC-MS system
Procedure:
-
Set up the enzymatic reaction by combining the enzyme and substrate in the reaction buffer in a series of vials.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for various time points.
-
Stop the reaction at each time point by adding the quenching solution.
-
Add a known amount of the internal standard to each vial.
-
Extract the substrate and product from the aqueous reaction mixture using the organic extraction solvent.
-
Analyze the organic phase by GC-MS.
-
The concentration of the product (2,3-dimethyl-1-butanol) or the decrease in the substrate concentration can be quantified by creating a standard curve and using the internal standard for normalization.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound in an enzyme assay.
Caption: Workflow for assessing enzyme cross-reactivity.
Signaling Pathway and Logical Relationships
The interaction between an esterase and its substrate, leading to hydrolysis, can be represented as a simple signaling pathway.
Safety Operating Guide
Essential Safety and Logistics for Handling 2,3-Dimethylbutyl Acetate
An Indispensable Guide for Laboratory Professionals
This document provides immediate, essential safety and logistical information for handling 2,3-Dimethylbutyl acetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal. While specific safety data for this compound is limited, this guide utilizes data for its close isomer, 1,3-Dimethylbutyl acetate (also known as sec-Hexyl acetate), which is expected to have very similar toxicological and physical properties.
I. Hazard Identification and Exposure Limits
This compound is a flammable liquid and is expected to cause skin, eye, and respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Occupational Exposure Limits (for 1,3-Dimethylbutyl Acetate)
| Regulatory Body | Exposure Limit | Value |
| NIOSH | REL (Recommended Exposure Limit) | TWA 50 ppm (300 mg/m³) |
| OSHA | PEL (Permissible Exposure Limit) | TWA 50 ppm |
| ACGIH | TLV (Threshold Limit Value) | TWA 50 ppm |
TWA: Time-Weighted Average over an 8-hour workday.
II. Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value (for 1,3-Dimethylbutyl Acetate) |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Boiling Point | 144°C |
| Flash Point | 45°C |
| Vapor Pressure | 4 mmHg (at 20°C) |
| Water Solubility | 0.008 wt % at 20 °C |
III. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |
IV. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
2. Handling and Use:
-
All handling of this compound should be conducted in a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
-
Avoid breathing vapors or mist.[2]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation to dissipate vapors.
-
Remove all sources of ignition from the spill area.
4. Disposal Plan:
-
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations in the handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
